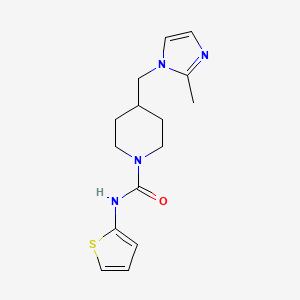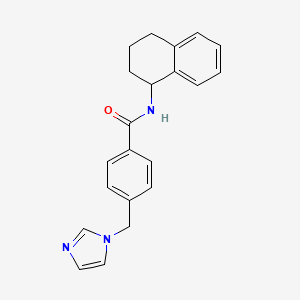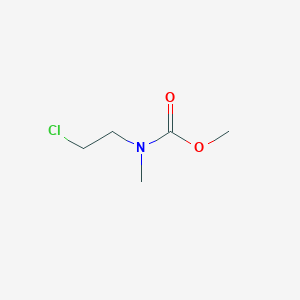![molecular formula C20H19NO3S B2966105 2-[4-(4-ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic Acid CAS No. 552852-43-4](/img/structure/B2966105.png)
2-[4-(4-ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic Acid is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethylphenyl group and a methoxyphenyl group attached to the thiazole ring, along with an acetic acid moiety. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic Acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-ethylbenzoyl chloride and 2-methoxybenzoyl chloride can be used as starting materials, reacting with thiourea under acidic conditions to form the thiazole ring.
Substitution Reactions: The ethylphenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require catalysts such as aluminum chloride (AlCl3) and are carried out under controlled temperatures to ensure selective substitution.
Acetic Acid Moiety Addition: The final step involves the introduction of the acetic acid moiety through a nucleophilic substitution reaction. This can be achieved by reacting the thiazole derivative with bromoacetic acid in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). Oxidation typically occurs at the ethyl group, converting it to a carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the carbonyl group in the acetic acid moiety to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety. Common reagents include alkyl halides and bases like sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted thiazole derivatives
Aplicaciones Científicas De Investigación
2-[4-(4-ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic Acid has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used as a lead molecule for the development of new drugs targeting bacterial and fungal infections, as well as cancer.
Biological Studies: The compound can be used in studies investigating the biological pathways and mechanisms of thiazole derivatives. It can serve as a model compound for understanding the interactions between thiazole derivatives and biological targets.
Agriculture: Thiazole derivatives have been explored for their potential as agrochemicals. This compound can be used in the development of new pesticides and herbicides.
Materials Science: The unique structural properties of thiazole derivatives make them suitable for use in materials science. This compound can be used in the synthesis of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can modulate signaling pathways involved in cell growth and apoptosis. This can result in anticancer effects by inducing cell death in cancer cells.
Comparación Con Compuestos Similares
2-[4-(4-ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic Acid can be compared with other thiazole derivatives:
-
Similar Compounds
- 2-[4-(4-methylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic Acid
- 2-[4-(4-ethylphenyl)-2-(2-hydroxyphenyl)-1,3-thiazol-5-yl]acetic Acid
- 2-[4-(4-ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]propanoic Acid
-
Uniqueness: : The presence of both ethylphenyl and methoxyphenyl groups in the thiazole ring, along with the acetic acid moiety, gives this compound unique structural and functional properties
Propiedades
IUPAC Name |
2-[4-(4-ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-3-13-8-10-14(11-9-13)19-17(12-18(22)23)25-20(21-19)15-6-4-5-7-16(15)24-2/h4-11H,3,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUQHSXLOAMGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2966025.png)
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2966027.png)

![1-(1-methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2966031.png)
![3-(4-fluorophenyl)-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-5-carboxamide](/img/structure/B2966032.png)

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2966034.png)

![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2966037.png)
![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B2966038.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2966040.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2966043.png)
![5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)pyridine](/img/structure/B2966044.png)

